molecular formula C11H10N2O B184643 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 21487-48-9

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B184643
CAS RN: 21487-48-9
M. Wt: 186.21 g/mol
InChI Key: CVCOOKQWHMGEDQ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the empirical formula C11H10N2O . It has a molecular weight of 186.21 . This compound is used to produce other chemicals .


Synthesis Analysis

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved from 3-methyl-1-phenyl-5-pyrazolone . The reaction is carried out at a temperature of 90-100°C with phosphorus oxychloride as the reagent .


Molecular Structure Analysis

The molecular structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is represented by the SMILES string Cc1nn(cc1C=O)-c2ccccc2 . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Chemical Reactions Analysis

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is used in the production of other chemicals . For instance, it is used in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .


Physical And Chemical Properties Analysis

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a solid compound . It has a melting point of 57-61 °C . This compound is insoluble in water .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles, including 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • A derivative of pyrazole, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, has been synthesized and studied for its effects on 4 T1 cells . It was found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are frequently used .
  • Synthesis of Immunomodulatory Drugs

    • The 1-phenylchromeno[4,3-c]pyrazol-4-ones, which are important pyrazole derivatives, have been used for the synthesis of immunomodulatory drugs .
  • Production of 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

    • 3-Methyl-1-phenyl-1H-pyrazole is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100°C with reagent phosphorus oxychloride .
  • Corrosion Inhibition

    • A derivative of pyrazole, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CMPPC), was synthesized from 3-methyl-1-phenyl-5-pyrazolone .
    • CMPPC’s corrosion protection properties for mild steel in HCl were studied using mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and basic quantum chemical calculations .
    • The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
    • CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern .
  • Chemical Synthesis Intermediate

    • It can be used as a chemical synthesis intermediate to further synthesize organic compounds .
  • Dye Industry

    • It can be used as an organic dye in the dye industry .
  • Antileishmanial and Antimalarial Evaluation

    • A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
  • Corrosion Inhibition

    • A derivative of pyrazole, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CMPPC), was synthesized from 3-methyl-1-phenyl-5-pyrazolone .
    • CMPPC’s corrosion protection properties for mild steel in HCl were studied using mass loss studies, impedance spectroscopy, polarization studies, adsorption studies and basic quantum chemical calculations .
    • The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
    • CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern .
  • Chemical Synthesis Intermediate

    • It can be used as a chemical synthesis intermediate to further synthesize organic compounds .
  • Dye Industry

    • It can be used as an organic dye in the dye industry .
  • Antileishmanial and Antimalarial Evaluation

    • A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety And Hazards

While the specific safety and hazards information for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not available, similar compounds are known to cause serious eye damage, skin irritation, and respiratory irritation .

properties

IUPAC Name

3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOOKQWHMGEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357267
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

21487-48-9
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
SM Kumar, N Manju, B Kalluraya, K Byrappa, I Warad - IUCrData, 2016 - iucrdata.iucr.org
In the crystal structure of the title compound, C17H12Cl2N2O2, the pyrazole ring makes dihedral angles of 65.0 (2) and 43.9 (2) with the dichlorophenyl and phenyl rings, respectively. …
Number of citations: 1 iucrdata.iucr.org
RJ Butcher, JP Jasinski, DJ Prasad… - … Section E: Structure …, 2007 - scripts.iucr.org
… The crystal structures of the following pyrazole aldehydes viz., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Trilleras et al. 2005) and 1-(2,4-dinitrophenyl)-3-(2-…
Number of citations: 5 scripts.iucr.org
J Quiroga, J Trilleras, J Cobo… - … Section C: Crystal …, 2010 - scripts.iucr.org
In the title compound, C11H11N3O·0.5H2O, the water molecule lies across a twofold rotation axis in the space group Pbcn. The bond distances in the organic component provide …
Number of citations: 2 scripts.iucr.org
K Bahgat, ELE Talaat - Journal of Molecular Structure, 2013 - Elsevier
… In this present study, a detailed vibrational spectral investigation of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde(5-APHC,C 11 H 11 N 3 O) has been performed using the …
Number of citations: 8 www.sciencedirect.com
CJ Xu, YQ Shi - Journal of Chemical Crystallography, 2011 - Springer
… The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 2, was prepared in a series of syntheses to produce new pyrazole derivatives, and its crystal structure was …
Number of citations: 25 link.springer.com
Y Bhola, A Naliapara, J Modi… - World Scientific News, 2019 - bibliotekanauki.pl
… from 5-(aryloxy)-3-methyl-1phenyl-1H-pyrazole-4-carbaldehyde and 5-methyl-1-phenyl-1H-… 5-(aryloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5methyl-1-phenyl-1H-1,2,3-…
Number of citations: 11 bibliotekanauki.pl
MK Shankar, A Goswami, N Manju, A Rahiman… - Available at SSRN … - papers.ssrn.com
… of 5(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (I) and 5-(4methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (II) were determined using single …
Number of citations: 0 papers.ssrn.com
J Orrego Hernandez, J Portilla, J Cobo… - … Section C: Structural …, 2015 - scripts.iucr.org
… observed with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, despite the use of … 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and cyclohexylamine in the …
Number of citations: 8 scripts.iucr.org
CY Wang - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C22H24N2OS, has been synthesized as a potent fungicidal agent and its crystal structure determined. In the crystal structure, weak intermolecular C—H⋯O …
Number of citations: 7 scripts.iucr.org
M Beyrati, A Hasaninejad - Organic Preparations and Procedures …, 2016 - Taylor & Francis
… 3, the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2a, 1 mmol) … 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with Phenylhydrazine and Ethyl …
Number of citations: 14 www.tandfonline.com

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